molecular formula C24H18FN5O3S B2447353 N-(4-fluorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1243093-30-2

N-(4-fluorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2447353
CAS RN: 1243093-30-2
M. Wt: 475.5
InChI Key: CWYSTYGGFJCNDY-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C24H18FN5O3S and its molecular weight is 475.5. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

  • Novel derivatives of thieno[2,3-d]pyrimidinones have shown significant antibacterial activity against both Gram-negative and Gram-positive bacteria, including strains like Escherichia coli and Bacillus subtilis. These compounds, through their structural variations, offer potent antibacterial properties (Kumari et al., 2017).

Antioxidant Activity

  • A series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives demonstrated notable antioxidant activities. This activity was attributed to the presence of electron-donating substituents enhancing the radical scavenging properties (Kotaiah et al., 2012).

Antifungal and Apoptotic Effects

  • Certain triazole-oxadiazole compounds, structurally related to thieno[2,3-d]pyrimidin, have been found effective against Candida species. These compounds not only inhibit fungal growth but also induce apoptosis in fungal cells, offering a dual mechanism of action against fungal infections (Çavușoğlu et al., 2018).

Anti-inflammatory Activity

  • Certain derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide, which share a similar structural core, have demonstrated significant anti-inflammatory activity. This suggests potential therapeutic applications in conditions characterized by inflammation (Sunder & Maleraju, 2013).

Metabolism and Disposition in Drug Discovery

  • The use of 19F-NMR spectroscopy in drug discovery, specifically in studying the metabolism and disposition of HIV integrase inhibitors, exemplifies the application of this compound class in pharmaceutical research. This approach aids in the selection and development of new drug candidates (Monteagudo et al., 2007).

Antimicrobial Potency

  • New thienopyrimidine linked rhodanine derivatives have shown considerable antimicrobial potency. These compounds, through their unique structural features, are effective against various bacterial strains, indicating their potential as antibacterial agents (Kerru et al., 2019).

Antitumor Activity

  • The synthesis of new thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives has revealed potent anticancer activities. These compounds display significant growth inhibition in various human cancer cell lines, suggesting their potential in cancer therapy (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN5O3S/c1-14-19-23(34-20(14)22-28-21(29-33-22)16-5-3-2-4-6-16)27-13-30(24(19)32)12-18(31)26-11-15-7-9-17(25)10-8-15/h2-10,13H,11-12H2,1H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYSTYGGFJCNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

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